BenchChemオンラインストアへようこそ!

ETP-45658

PI3K inhibition Kinase assay Biochemical potency

ETP-45658 is the superior pan-PI3K inhibitor for FOXO3a nuclear translocation assays. It delivers nM potency on PI3Kα (22 nM) and PI3Kδ (39.8 nM) with a clean kinome-wide selectivity window (>500-fold). Unlike LY294002 (µM potency, CK2 off-target) and PI-103 (confounding mTOR feedback), ETP-45658 provides tight biochemical-to-cellular correlation (EC50 45 nM), enabling faithful PI3K/AKT/mTOR pathway interrogation. Ideal for PIK3CA-mutant breast cancer models and DNA damage sensitization studies.

Molecular Formula C16H17N5O2
Molecular Weight 311.34 g/mol
Cat. No. B1671768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETP-45658
SynonymsETP 45658
ETP-45658
ETP45658
Molecular FormulaC16H17N5O2
Molecular Weight311.34 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=NC(=N2)C3=CC(=CC=C3)O)N4CCOCC4
InChIInChI=1S/C16H17N5O2/c1-20-15-13(10-17-20)16(21-5-7-23-8-6-21)19-14(18-15)11-3-2-4-12(22)9-11/h2-4,9-10,22H,5-8H2,1H3
InChIKeyBJVRNXSHJLDZJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ETP-45658 Compound Selection Guide: PI3Kα/δ/β/mTOR Pathway Inhibitor for Preclinical Oncology Research


ETP-45658 (CAS 1198357-79-7) is a synthetic pyrazolopyrimidine-based, ATP-competitive pan-PI3K inhibitor developed through a cell-based FOXO3a nuclear translocation screen [1]. It selectively inhibits class IA PI3Ks (α, β, δ) and, to a lesser extent, class IB PI3Kγ, DNA-PK, and mTOR [1]. Originally disclosed in 2009, the compound is utilized exclusively as a chemical probe for interrogating PI3K/AKT/mTOR signaling in cancer models and is not intended for human therapeutic use [1].

Why ETP-45658 Cannot Be Interchanged with Pan-PI3K Inhibitors Like LY294002 or PI-103


Substituting ETP-45658 with structurally related pan-PI3K inhibitors (e.g., LY294002, PI-103) or more selective isoform-specific agents is inadvisable due to divergent potency, selectivity, and pharmacological profiles. While LY294002 exhibits µM potency against p110α [1] and wortmannin acts as an irreversible covalent binder [2], ETP-45658 demonstrates a unique combination of nM PI3Kα/δ potency, a distinct off-target signature (DNA-PK/mTOR), and validated in vivo efficacy in transgenic mammary tumor models [3]. Critically, its cellular EC50 for FOXO translocation (45 nM) closely aligns with its biochemical IC50, unlike many analogs that display poor cellular permeability or pathway disconnect [3]. These differentiating factors are quantified below.

Quantitative Differentiation Evidence for ETP-45658 Against PI3K Pathway Comparators


PI3Kα Biochemical Potency: ETP-45658 vs. LY294002 (µM vs. nM Shift)

ETP-45658 exhibits a >420-fold improvement in PI3Kα inhibitory potency compared to the prototypical pan-PI3K inhibitor LY294002. Biochemical kinase assays reveal an IC50 of 22 nM for ETP-45658 [1], whereas LY294002 demonstrates an IC50 of 9.3 µM (9,300 nM) against p110α under comparable conditions [2]. This vast difference translates into significantly lower required working concentrations in cellular assays, reducing off-target effects and solvent (DMSO) interference.

PI3K inhibition Kinase assay Biochemical potency

Comparative Isoform Selectivity Profile: ETP-45658 vs. PI-103

While both ETP-45658 and PI-103 are pyrazolopyrimidine-based pan-PI3K inhibitors, their isoform inhibition signatures diverge significantly, enabling different experimental applications. ETP-45658 shows a distinct selectivity window for PI3Kδ (IC50 30 nM) and PI3Kα (22 nM) but is markedly less potent against PI3Kγ (710 nM) [1]. In contrast, PI-103 displays sub-nanomolar potency against PI3Kδ (1.6 nM) and potent dual mTORC1/2 inhibition (IC50 2 nM/83 nM) [2][3]. ETP-45658's weaker mTOR inhibition (152 nM) and moderate DNA-PK activity (70.6 nM) provide a cleaner tool for studying PI3Kα/δ-dependent signaling without confounding mTOR feedback activation, a common limitation of dual PI3K/mTOR inhibitors like PI-103 [3].

Isoform selectivity PI3Kδ mTOR DNA-PK

Kinome-Wide Selectivity: 500-Fold Window Against 72 Protein Kinases

ETP-45658 demonstrates exceptional kinome selectivity, a critical attribute for chemical probe validation. When screened against a diverse panel of 72 protein kinases at a high concentration of 10 µM, only focal adhesion kinase (FAK) and B-Raf were inhibited by more than 35% [1]. This corresponds to a >500-fold selectivity margin relative to its PI3Kα IC50 (22 nM) [1]. In contrast, early-generation PI3K inhibitors like LY294002 are known to inhibit unrelated kinases (e.g., CK2, IC50 98 nM) at concentrations near their PI3K IC50, compromising their utility as selective probes [2].

Kinase selectivity Off-target profiling Chemical probe validation

In Vivo Target Engagement: Dose-Dependent pAkt/pS6K Reduction in Transgenic Mammary Tumor Model

ETP-45658 has validated in vivo pharmacodynamic activity in a genetically engineered mouse model of PI3K-driven breast cancer. Treatment of MMTV-myr-p110α transgenic female mice with a single dose of ETP-45658 (dose not specified) resulted in a 50% reduction in phosphorylated Akt (Ser473) levels in mammary ductal epithelium compared to vehicle-treated controls (p = 0.001) [1]. Additionally, phosphorylation of the mTOR substrate p70S6K (Thr389) and eIF4G (Ser1108) were also markedly reduced, confirming pathway inhibition downstream of PI3K [1]. This in vivo efficacy distinguishes ETP-45658 from many early PI3K inhibitors like wortmannin, which exhibits poor in vivo stability and significant toxicity, limiting its use to acute ex vivo or short-term in vitro experiments [2].

In vivo pharmacology Pharmacodynamic biomarker Target engagement Breast cancer model

Antiproliferative Activity in PIK3CA-Mutant Breast Cancer Cells: ETP-45658 vs. PI-103

In comparative gene expression studies, ETP-45658 potently suppressed proliferation of PIK3CA (E545K)-mutated MCF7 breast cancer cells, inducing a FOXO-dependent, p53-independent G1 cell cycle arrest [1]. Both ETP-45658 and the comparator PI-103 elicited a time- and concentration-dependent decrease in AKT Ser473 phosphorylation [1]. However, genome-wide microarray analysis revealed that despite the broader kinase inhibition profile of PI-103 (potent mTOR/DNA-PK), the transcriptional response to both compounds was highly similar, with FOXO binding sites being the only significantly enriched transcription factor motif [1]. This indicates that the antiproliferative effect in this context is driven primarily by PI3Kα inhibition, for which ETP-45658 provides a more isoform-selective tool (weaker mTOR inhibition) without sacrificing cellular efficacy.

Breast cancer PIK3CA mutation Antiproliferative FOXO-dependent

Colon Cancer Antiproliferative Activity: Induction of Apoptosis and Oxidative Stress in HT-29 Cells

ETP-45658 exerts dose-dependent antiproliferative effects on HT-29 colon cancer cells, a model with wild-type PI3KCA but mutant BRAF (V600E) [1]. At its IC50 concentration (not explicitly quantified in the abstract), ETP-45658 treatment led to significant upregulation of pro-apoptotic Bax and cleaved caspase-3/PARP, downregulation of anti-apoptotic Bcl-2, G0/G1 cell cycle arrest, increased caspase 3/7 activity, and impaired mitochondrial membrane potential [1]. Additionally, ETP-45658 decreased total antioxidant status (TAS) and increased total oxidant status (TOS), indicating induction of oxidative stress [1]. While direct comparative data against other PI3K inhibitors in this specific assay is not provided, the mechanistic depth (apoptosis, oxidative stress, mitochondrial dysfunction) positions ETP-45658 as a robust tool for colon cancer pathway interrogation, distinct from compounds that merely induce cytostasis without apoptotic commitment [1].

Colon cancer Apoptosis Cell cycle arrest Oxidative stress

Recommended Research Applications for ETP-45658 Based on Quantitative Differentiation


PI3Kα/δ-Driven Breast Cancer Xenograft and Transgenic Models

Utilize ETP-45658 as a chemical probe in vivo to inhibit PI3Kα/δ signaling in PIK3CA-mutant breast cancer models. The compound has demonstrated in vivo target engagement in MMTV-myr-p110α transgenic mice, reducing pAkt by 50% and downstream pS6K/eIF4G phosphorylation [1]. Its >420-fold potency improvement over LY294002 enables achievable plasma concentrations in mice without the solvent toxicity associated with µM-range inhibitors [1][2]. Select ETP-45658 over PI-103 when experimental design requires cleaner PI3Kα inhibition without confounding mTOR feedback activation [3].

FOXO-Dependent Transcriptional Profiling and Cell Cycle Studies

Employ ETP-45658 at 10-100 nM to induce robust nuclear translocation of FOXO3a (EC50 45 nM) and subsequent FOXO-dependent gene expression changes [1]. Its kinome-wide selectivity (>500-fold window) ensures that transcriptional effects are primarily attributable to PI3K inhibition rather than off-target kinase engagement [1]. This makes it superior to LY294002, which inhibits CK2 at concentrations near its PI3K IC50, potentially confounding FOXO-related readouts [4].

Colon Cancer Apoptosis and Oxidative Stress Mechanism Studies

Use ETP-45658 to investigate PI3K/AKT/mTOR pathway inhibition in HT-29 colon cancer cells, where it induces G0/G1 arrest, caspase-dependent apoptosis, and oxidative stress [1]. The compound's moderate DNA-PK inhibition (IC50 70.6 nM) may contribute to enhanced DNA damage sensitization in combination studies, a feature less pronounced in PI-103 (DNA-PK IC50 8 nM) which may mask PI3K-specific effects [2]. Prioritize ETP-45658 when studying the intersection of PI3K signaling and mitochondrial dysfunction in colon cancer models [1].

Chemical Probe Validation and Negative Control Experimental Design

For rigorous PI3K pathway interrogation, use ETP-45658 in parallel with structurally distinct PI3K inhibitors (e.g., GDC-0941, BKM120) to confirm on-target effects. Its pyrazolopyrimidine scaffold and well-documented kinome selectivity profile [1] make it an ideal reference compound for benchmarking novel PI3K inhibitors in biochemical and cellular assays. Additionally, its lack of activity against 70/72 tested kinases at 10 µM supports its use as a negative control for off-target kinase inhibition in counter-screening campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for ETP-45658

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.